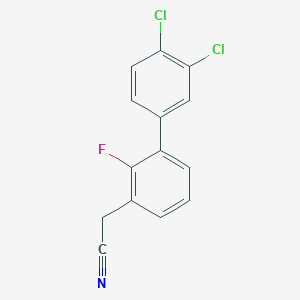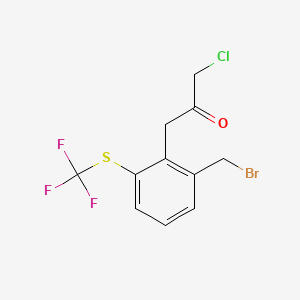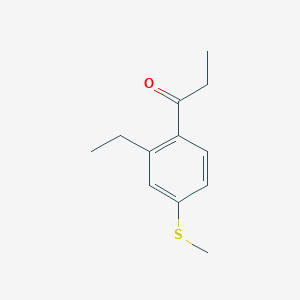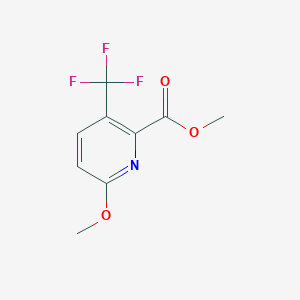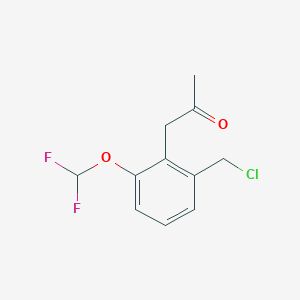![molecular formula C8H9N3O B14054055 (R)-1-(Benzo[C][1,2,5]oxadiazol-5-YL)ethan-1-amine](/img/structure/B14054055.png)
(R)-1-(Benzo[C][1,2,5]oxadiazol-5-YL)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(Benzo[C][1,2,5]oxadiazol-5-YL)ethan-1-amine is a chiral organic compound featuring a benzo[c][1,2,5]oxadiazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Benzo[C][1,2,5]oxadiazol-5-YL)ethan-1-amine typically involves the construction of the benzo[c][1,2,5]oxadiazole ring followed by the introduction of the ethan-1-amine group. Common synthetic routes may include:
Cyclization Reactions: Formation of the oxadiazole ring through cyclization of appropriate precursors.
Chiral Resolution: Separation of the ®-enantiomer from a racemic mixture using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production methods would likely involve scalable versions of the laboratory synthesis, optimized for yield and purity. This may include continuous flow synthesis and the use of automated systems for chiral resolution.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the benzo[c][1,2,5]oxadiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Organic Synthesis: Used as a building block for more complex molecules.
Biology
Biological Probes: Utilized in the study of biological systems due to its fluorescent properties.
Drug Development:
Medicine
Therapeutic Agents: Investigated for its potential as a therapeutic agent in various diseases.
Industry
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of ®-1-(Benzo[C][1,2,5]oxadiazol-5-YL)ethan-1-amine would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(Benzo[C][1,2,5]oxadiazol-5-YL)ethan-1-amine: The enantiomer of the compound, with potentially different biological activity.
Benzo[C][1,2,5]oxadiazole derivatives: Compounds with similar core structures but different functional groups.
Uniqueness
®-1-(Benzo[C][1,2,5]oxadiazol-5-YL)ethan-1-amine is unique due to its specific chiral configuration and the presence of the benzo[c][1,2,5]oxadiazole ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H9N3O |
|---|---|
Peso molecular |
163.18 g/mol |
Nombre IUPAC |
(1R)-1-(2,1,3-benzoxadiazol-5-yl)ethanamine |
InChI |
InChI=1S/C8H9N3O/c1-5(9)6-2-3-7-8(4-6)11-12-10-7/h2-5H,9H2,1H3/t5-/m1/s1 |
Clave InChI |
PDSWWKJQKOVXLA-RXMQYKEDSA-N |
SMILES isomérico |
C[C@H](C1=CC2=NON=C2C=C1)N |
SMILES canónico |
CC(C1=CC2=NON=C2C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


